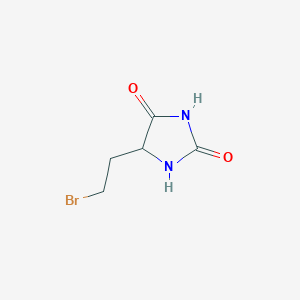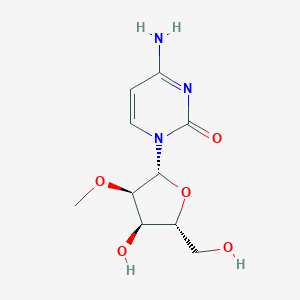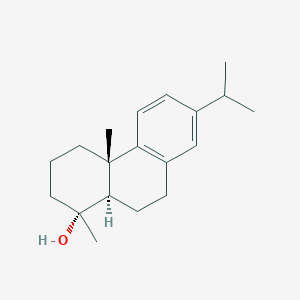
N-Acetylmescaline
Description
N-Acetylmescaline is a derivative of mescaline, which is found in trace quantities in the peyote cactus (Lophophora williamsii). It is a metabolite of mescaline in humans, but it has little pharmacological effects of its own. At doses of up to 750 mg, only mild drowsiness was observed .
Synthesis Analysis
Mescaline, a well-established hallucinogen found in the peyote cactus, can also be formed by mammalian liver from an appropriate precursor. An enzyme can be extracted from various sources for this purpose .
Molecular Structure Analysis
The molecular structure of N-Acetylmescaline consists of a benzene nucleus with two adjacent hydroxyl groups (the catechol nucleus) and an amine group .
Chemical Reactions Analysis
N-Acetylmescaline is a member of the fatty acid amide family with an amino acid as the biogenic amine. The occurrence of N-acylated amino acids in biological systems has long been known .
Physical And Chemical Properties Analysis
N-Acetylmescaline has a molecular weight of 253.29 g/mol. Its melting point ranges from 93 to 94 °C (199 to 201 °F; 366 to 367 K) .
Scientific Research Applications
Psychedelic Medicine
N-Acetylmescaline, like its parent compound mescaline, has potential applications in psychedelic medicine . Mescaline has been used in sacramental contexts for millennia and is now entering fully powered clinical trials . It’s believed that N-Acetylmescaline could have similar therapeutic potential.
Neurotransmitter Research
N-Acetylmescaline, mescaline, and other related compounds achieve their mind-altering effects primarily through the 5-HT 2A receptor, which is usually triggered by the neurotransmitter serotonin . Studying these interactions can provide valuable insights into the functioning of the human brain and the nature of consciousness .
Addiction Treatment
Psychedelic substances like N-Acetylmescaline are being explored as potential treatments for addiction. The altered states of consciousness they induce can help individuals gain new perspectives on their addictive behaviors .
PTSD and Trauma Therapy
There’s growing interest in the use of psychedelic substances for the treatment of post-traumatic stress disorder (PTSD) and trauma-related conditions. N-Acetylmescaline could potentially be used in this context .
End-of-life Care
Psychedelics are being studied for their potential to alleviate existential distress in terminally ill patients. The profound experiences induced by substances like N-Acetylmescaline could potentially help individuals come to terms with their mortality .
Biosynthesis Research
N-Acetylmescaline can be formed by mammalian liver from an appropriate precursor . This finding has implications for our understanding of how the body metabolizes psychedelic substances and could inform the development of safer and more effective psychedelic therapies .
properties
IUPAC Name |
N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9(15)14-6-5-10-7-11(16-2)13(18-4)12(8-10)17-3/h7-8H,5-6H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMFNOQKGANWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196660 | |
| Record name | N-Acetylmescaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetylmescaline | |
CAS RN |
4593-89-9 | |
| Record name | N-[2-(3,4,5-Trimethoxyphenyl)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4593-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylmescaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylmescaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetylmescaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Acetylmescaline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U68P9VX8EK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)









![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)
